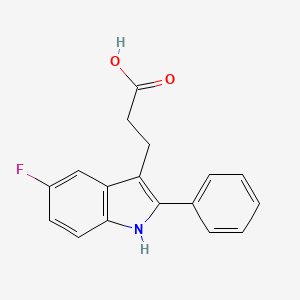

3-(5-氟-2-苯基-1H-吲哚-3-基)丙酸

描述

“3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid” is a chemical compound with the molecular formula C17H14FNO2 and a molecular weight of 283.3 . It is intended for research use only and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14FNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) .Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature . The predicted melting point is 198.81°C, the predicted boiling point is approximately 533.2°C at 760 mmHg, and the predicted density is approximately 1.3 g/cm3 . The predicted refractive index is n20D 1.65 .科学研究应用

Here is a comprehensive analysis of the scientific research applications of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid, focusing on unique applications:

Antiproliferative Activities

Indole derivatives have been synthesized and evaluated for their microtubule-destabilizing effects and antiproliferative activities against various human cancer cell lines. This includes the assessment of their potential to inhibit the growth of cancer cells, which is a critical aspect of cancer research and treatment .

Anti-inflammatory and Analgesic Activities

Some indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities. These properties are significant for the development of new medications that can alleviate pain and reduce inflammation in various medical conditions .

Plant Hormone Production

Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants. This highlights the role of indole derivatives in plant biology and their potential applications in agriculture .

Biofilm Formation

Indole derivatives have been involved in cell-to-cell communication that enhances biofilm formation in bacteria. This is important for understanding bacterial behavior and could have implications for controlling bacterial infections .

Antimicrobial Activities

Substituted indole derivatives have shown effectiveness in destroying persister cells of various bacteria by damaging their membranes. This application is crucial for addressing antibiotic resistance and treating persistent infections .

Antiviral Activities

Indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. This research is vital for developing new antiviral drugs that can combat viral infections effectively .

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The future directions for the study and application of “3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid” and similar compounds could involve further exploration of their biological potency . For example, N-propargyl-5-fluoroindoline-2,3-dione moiety has been used to obtain isatin-linked triazoles with enhanced biological potency .

作用机制

- The primary target of indole-3-propanoic acid is not explicitly mentioned in the available literature. However, indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .

- However, indole derivatives, in general, can impact various pathways related to cell growth, inflammation, and metabolism .

Target of Action

Biochemical Pathways

Pharmacokinetics

Researchers should explore its interactions with specific targets and evaluate its effects in relevant biological systems . 🌱🔬

属性

IUPAC Name |

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRWQHZTBMDOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257087 | |

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |

CAS RN |

290832-31-4 | |

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290832-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/structure/B1340733.png)

![Imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1340746.png)

![(6-Thien-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1340759.png)

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)